An In-depth Technical Guide to Boc-(2S)-Gly-4-pyranoyl: Structure, Stereochemistry, and Synthetic Considerations
An In-depth Technical Guide to Boc-(2S)-Gly-4-pyranoyl: Structure, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthetic routes for Boc-(2S)-Gly-4-pyranoyl. This compound, a protected amino acid derivative, is a key building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are of significant interest in the development of therapeutics for type 2 diabetes.
Chemical Structure and Stereochemistry
Boc-(2S)-Gly-4-pyranoyl, systematically named (2S)---INVALID-LINK--acetic acid , is a non-proteinogenic amino acid derivative. Its structure is characterized by a central alpha-carbon substituted with a carboxylic acid group, an amine protected by a tert-butyloxycarbonyl (Boc) group, and a tetrahydropyran-4-yl moiety.
The stereochemistry is defined by the (2S)-configuration at the alpha-carbon, which is crucial for its biological activity in the context of DPP-IV inhibition. The InChI and InChIKey identifiers provide a definitive representation of its structure and stereochemistry.
Table 1: Physicochemical Properties of Boc-(2S)-Gly-4-pyranoyl
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₅ | [1] |
| Molecular Weight | 259.29 g/mol | [1] |
| CAS Number | 711017-85-5 | [2][3][4] |
| Appearance | Solid (predicted) | [1] |
| InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | [1] |
| InChIKey | MAJWUTNRLZHCBX-VIFPVBQESA-N | [1] |
Synthesis of Boc-(2S)-Gly-4-pyranoyl
While a specific, detailed experimental protocol for the synthesis of Boc-(2S)-Gly-4-pyranoyl is not available in the public domain, a plausible synthetic strategy can be devised based on established methods for α-amino acid synthesis and Boc protection. The key challenge lies in the stereoselective introduction of the amino and carboxyl groups onto the pyran scaffold.
Two potential retrosynthetic pathways are outlined below.
Logical Workflow for Synthesis
Caption: Retrosynthetic analysis of Boc-(2S)-Gly-4-pyranoyl.
Proposed Experimental Protocols
Method 1: Synthesis via Bucherer-Bergs Reaction followed by Enzymatic Resolution and Boc Protection
This method involves the synthesis of a racemic hydantoin intermediate from tetrahydropyran-4-one, followed by hydrolysis and enzymatic resolution to obtain the desired (S)-enantiomer of the amino acid, which is then protected.
Step 1: Synthesis of 5-(tetrahydro-2H-pyran-4-yl)imidazolidine-2,4-dione (Racemic Hydantoin)
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Materials: Tetrahydropyran-4-one, potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃), ethanol, water.
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Procedure:
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In a sealed reaction vessel, a mixture of tetrahydropyran-4-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water is prepared.
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The mixture is heated at 60-70°C with stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon cooling, the hydantoin product precipitates and is collected by filtration, washed with cold water, and dried.
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Step 2: Hydrolysis to Racemic 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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Materials: 5-(tetrahydro-2H-pyran-4-yl)imidazolidine-2,4-dione, barium hydroxide or sodium hydroxide, water, sulfuric acid.
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Procedure:
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The hydantoin is hydrolyzed by refluxing with an excess of a strong base such as barium hydroxide or sodium hydroxide solution.
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After the reaction is complete, the solution is cooled and acidified with sulfuric acid to precipitate the barium sulfate, which is then removed by filtration.
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The filtrate is concentrated to yield the racemic amino acid.
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Step 3: Enzymatic Resolution of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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Rationale: To obtain the enantiomerically pure (S)-amino acid, an enzymatic resolution step is employed. This often involves the selective acylation or deacylation of one enantiomer by a specific enzyme.
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Procedure (General):
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The racemic amino acid is N-acylated.
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The N-acyl-racemic amino acid is then subjected to an aminoacylase enzyme which selectively hydrolyzes the N-acyl group from the L- (or S-) amino acid.
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The resulting free (S)-amino acid can then be separated from the unreacted N-acyl-(R)-amino acid based on differences in their physical properties (e.g., solubility).
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Step 4: Boc Protection of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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Materials: (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium bicarbonate, triethylamine), a solvent (e.g., dioxane/water, dichloromethane).
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Procedure:
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The (S)-amino acid is dissolved in a mixture of dioxane and water, and sodium bicarbonate is added to adjust the pH to approximately 9-10.
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Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the stirred solution at room temperature.
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The reaction is stirred for several hours until completion (monitored by TLC).
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The reaction mixture is then acidified to pH 2-3 with a dilute acid (e.g., citric acid or HCl) and extracted with an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-(2S)-Gly-4-pyranoyl.
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Method 2: Asymmetric Strecker Synthesis
The Strecker synthesis provides another route to α-amino acids from aldehydes or ketones. An asymmetric variant can be employed to directly obtain the desired enantiomer.
Step 1: Asymmetric Strecker Reaction
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Materials: Tetrahydropyran-4-carboxaldehyde, a chiral amine auxiliary (e.g., (R)-phenylglycinol), trimethylsilyl cyanide (TMSCN), a suitable solvent (e.g., methanol).
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Procedure:
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Tetrahydropyran-4-carboxaldehyde is reacted with a chiral amine auxiliary to form a chiral imine in situ.
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Trimethylsilyl cyanide is then added to the reaction mixture, which undergoes a diastereoselective addition to the imine.
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The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield the non-racemic amino acid. The chiral auxiliary is typically removed during the hydrolysis step.
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Step 2: Boc Protection
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The Boc protection would then be carried out as described in Step 4 of Method 1.
Biological Relevance: Role as a DPP-IV Inhibitor Precursor
Boc-(2S)-Gly-4-pyranoyl is a valuable building block for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of drugs for the treatment of type 2 diabetes.
Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway
Caption: The role of DPP-IV in glucose homeostasis and the mechanism of action of DPP-IV inhibitors.
Quantitative Biological Data
Specific IC₅₀ or Kᵢ values for Boc-(2S)-Gly-4-pyranoyl as a DPP-IV inhibitor are not available in the literature, as it is primarily a synthetic intermediate. However, dipeptides incorporating this structural motif have shown potent DPP-IV inhibitory activity. For example, tryptophan-containing dipeptides have been reported to have IC₅₀ values in the micromolar range.[6] The pyranoyl group in Boc-(2S)-Gly-4-pyranoyl is designed to mimic the proline residue that is a natural substrate for DPP-IV, thereby providing a basis for the design of potent and selective inhibitors.
Conclusion
Boc-(2S)-Gly-4-pyranoyl is a strategically important building block in medicinal chemistry, particularly for the development of DPP-IV inhibitors. Its synthesis, while not explicitly detailed in the literature, can be achieved through established methodologies such as the Bucherer-Bergs or Strecker reactions, coupled with techniques for stereoselective control. The understanding of its structure, stereochemistry, and its role in the context of the DPP-IV signaling pathway is crucial for researchers and scientists working on the discovery and development of novel antidiabetic agents. Further research to establish a scalable and efficient synthesis of this compound and to explore its incorporation into a wider range of bioactive molecules is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (S)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2h-pyran-4-yl)acetic acid | CAS 711017-85-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. (S)-2-(tert-Butoxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid [oakwoodchemical.com]
- 4. (S)-2-(tert-Butoxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid [glpbio.cn]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
